molecular formula C11H18ClN3O2 B13249214 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13249214
M. Wt: 259.73 g/mol
InChI Key: YCZZLRCWFVXLPQ-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H18ClN3O2.

Preparation Methods

The synthesis of 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves multiple steps. One common method includes the reaction of pyrazolo[1,5-a]pyridine with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-13(2)7-8-3-4-14-10(5-8)9(6-12-14)11(15)16;/h6,8H,3-5,7H2,1-2H3,(H,15,16);1H

InChI Key

YCZZLRCWFVXLPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCN2C(=C(C=N2)C(=O)O)C1.Cl

Origin of Product

United States

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